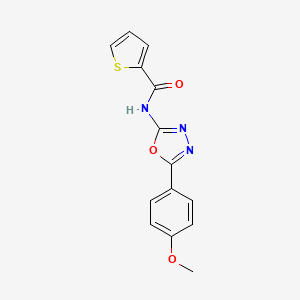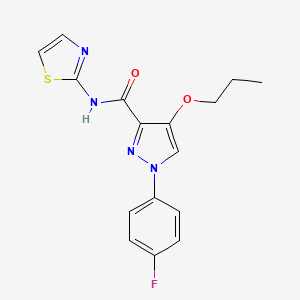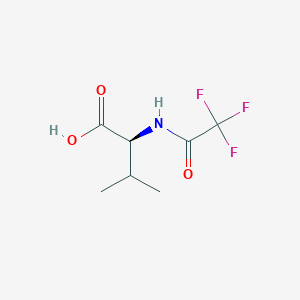
3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone” is a complex organic molecule. It contains a fluoro-methylaniline group and a methylphenyl-propanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the fluoro group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The fluoro group might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluoro group might increase its electronegativity and could influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone and its derivatives are significant in the field of organic chemistry, particularly in the synthesis of fluorinated compounds, which are crucial for developing pharmaceuticals and materials with unique properties. A study by Arnone et al. (1995) explored the stereoselective formation of oxiranes from 1-fluoro-3-arylsulfinyl-2-propanone derivatives, showing the impact of reaction conditions on chemo- and stereoselectivity. This research highlights the compound's role in generating intermediates for further chemical transformations, with implications for the synthesis of complex molecules (Arnone et al., 1995).
Advanced Material Development
Fluorinated compounds are pivotal in creating advanced materials due to their unique chemical and physical properties. The work on electrophilic trisubstituted ethylenes by Kim et al. (1999) involves ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, which are closely related to the compound . Their research into the copolymerization of these compounds with styrene underpins the development of materials with high glass transition temperatures, demonstrating the potential of fluorinated compounds in high-performance polymer design (Kim et al., 1999).
Pharmaceutical Research
In the pharmaceutical sector, the structural motifs found in 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone are often integral to drug molecules. Research by Mete et al. (2007) on 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural framework, underscores the synthesis of potential cytotoxic agents. This indicates the broader relevance of such compounds in medicinal chemistry, particularly in the search for new therapeutic agents (Mete et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNORTLQJSWIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)
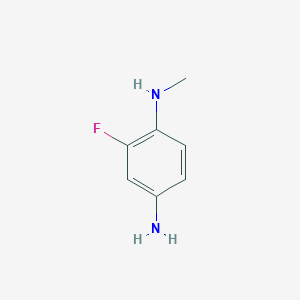
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)
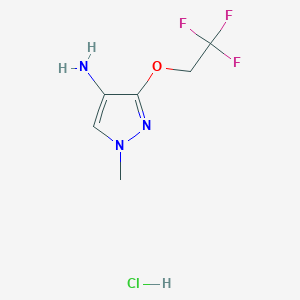
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
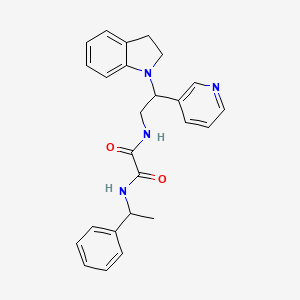
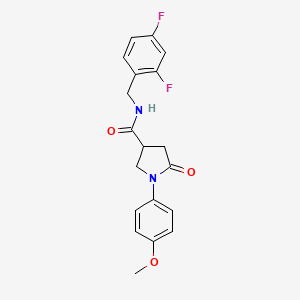
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
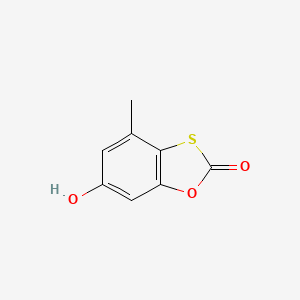
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)
